1,1-Ethanedisulfonic acid, 1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ethanedisulfonic acid, 1-hydroxy- is a chemical compound with the molecular formula C2H6O7S2. It is a sulfonic acid derivative, characterized by the presence of two sulfonic acid groups and a hydroxyl group attached to an ethane backbone. This compound is known for its strong acidic properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanedisulfonic acid, 1-hydroxy- typically involves the sulfonation of ethane derivatives. One common method is the reaction of ethane with sulfur trioxide (SO3) in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1,1-Ethanedisulfonic acid, 1-hydroxy- may involve continuous flow reactors where ethane is reacted with sulfur trioxide in a controlled environment. The process is optimized for high yield and purity, with subsequent purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Ethanedisulfonic acid, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted ethanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Ethanedisulfonic acid, 1-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1-Ethanedisulfonic acid, 1-hydroxy- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups can participate in acid-base reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanedisulfonic acid: Similar structure but with a single carbon backbone.
1,2-Ethanedisulfonic acid: Differing in the position of the sulfonic acid groups.
1,3-Propanedisulfonic acid: Contains a three-carbon backbone with sulfonic acid groups at positions 1 and 3.
Uniqueness
1,1-Ethanedisulfonic acid, 1-hydroxy- is unique due to the presence of both sulfonic acid groups and a hydroxyl group on the same carbon atom. This unique structure imparts distinct chemical properties, making it valuable in specific applications where strong acidity and reactivity are required .
Eigenschaften
CAS-Nummer |
85985-29-1 |
---|---|
Molekularformel |
C2H6O7S2 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
1-hydroxyethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O7S2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H,4,5,6)(H,7,8,9) |
InChI-Schlüssel |
DTJDPHTWZYVDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)(S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.